

Lancotrione: A Technical Guide to its Synthesis, Mechanism of Action, and Evaluation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lancotrione*

Cat. No.: *B608446*

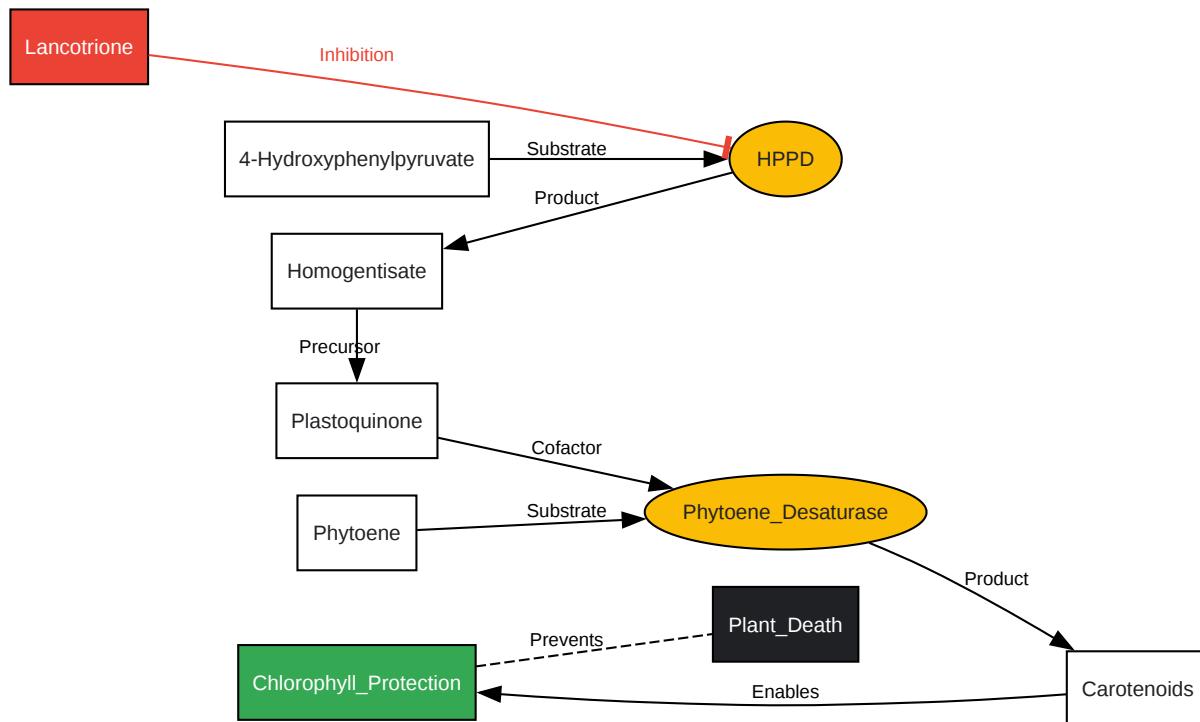
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancotrione is a potent herbicidal agent belonging to the triketone class of chemicals. Its efficacy lies in the targeted inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway of plants. This technical guide provides an in-depth overview of **Lancotrione**, covering its chemical properties, a detailed (representative) synthesis protocol, its mechanism of action, and standardized methods for its experimental evaluation.

Core Data Presentation


The fundamental chemical and physical properties of **Lancotrione** and its sodium salt are summarized below for easy reference.

Property	Lancotrione	Lancotrione Sodium
Chemical Formula	$C_{19}H_{21}ClO_8S$	$C_{19}H_{20}ClNaO_8S$
Molecular Weight	444.9 g/mol [1]	466.9 g/mol [2]
IUPAC Name	2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]cyclohexane-1,3-dione [1]	sodium;2-[2-chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl]-3-oxocyclohexen-1-olate [2]
CAS Number	1486617-21-3 [3]	1486617-22-4

Mechanism of Action: HPPD Inhibition

Lancotrione's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a key enzyme in the catabolism of tyrosine in plants, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway.

By inhibiting HPPD, **Lancotrione** effectively blocks the production of plastoquinone. This, in turn, inhibits phytoene desaturase, leading to an accumulation of the colorless precursor phytoene and a depletion of downstream carotenoids. Carotenoids are vital for protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic bleaching symptoms observed in treated plants, ultimately leading to plant death.

[Click to download full resolution via product page](#)

Caption: Lancotrione's mechanism of action via HPPD inhibition.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and evaluation of **Lancotrione**.

Synthesis of Lancotrione (Representative Protocol)

The synthesis of **Lancotrione** proceeds through a multi-step process, beginning with the formation of a substituted benzoyl chloride, followed by acylation of 1,3-cyclohexanedione and subsequent rearrangement. While the exact, proprietary industrial synthesis protocols are not publicly available, the following represents a detailed, chemically sound procedure based on the known synthesis of related triketone herbicides.

Step 1: Synthesis of 2-chloro-3-(2-(1,3-dioxolan-2-yl)ethoxy)-4-(methylsulfonyl)benzoyl chloride

- Starting Material: 2-chloro-3-hydroxy-4-(methylsulfonyl)benzoic acid.
- Alkylation: The starting benzoic acid is alkylated with 2-(2-chloroethyl)-1,3-dioxolane in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
- Purification: The crude product is purified by column chromatography on silica gel.
- Conversion to Acyl Chloride: The resulting benzoic acid derivative is converted to the corresponding acyl chloride by refluxing with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude benzoyl chloride, which is used immediately in the next step.

Step 2: Acylation of 1,3-Cyclohexanedione

- Enolate Formation: 1,3-Cyclohexanedione is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled to 0°C. An organic base, such as triethylamine, is added dropwise to form the enolate.
- Acylation: The crude benzoyl chloride from Step 1, dissolved in the same solvent, is added slowly to the enolate solution at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
- Work-up: The reaction is quenched with a dilute acid (e.g., 1M HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude O-acylated enol ester.

Step 3: Cyanide-Catalyzed Rearrangement to **Lancotrione**

- Rearrangement: The crude O-acylated enol ester is dissolved in a solvent such as acetone. A catalytic amount of a cyanide source (e.g., acetone cyanohydrin) and a base (e.g., triethylamine) are added. This catalyzes the rearrangement to the final triketone product, **Lancotrione**.

- Purification: The final product is purified by column chromatography on silica gel to yield pure **Lancotrione**.

Characterization: The structure and purity of the synthesized **Lancotrione** should be confirmed by standard analytical techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

In Vitro HPPD Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC_{50}) of **Lancotrione** against the HPPD enzyme.

- Materials:
 - Recombinant HPPD enzyme (e.g., from *Arabidopsis thaliana*)
 - Substrate: 4-hydroxyphenylpyruvate (HPP)
 - Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM ascorbic acid and 0.1 mM FeSO_4 .
 - **Lancotrione** stock solution in DMSO.
 - 96-well microplate.
 - Microplate reader capable of measuring absorbance at 310 nm.
- Procedure:
 - Prepare serial dilutions of **Lancotrione** in the assay buffer.
 - To each well of the microplate, add the assay buffer, the diluted **Lancotrione** solution (or DMSO for control), and the HPPD enzyme solution.
 - Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10 minutes).
 - Initiate the reaction by adding the HPP substrate to each well.

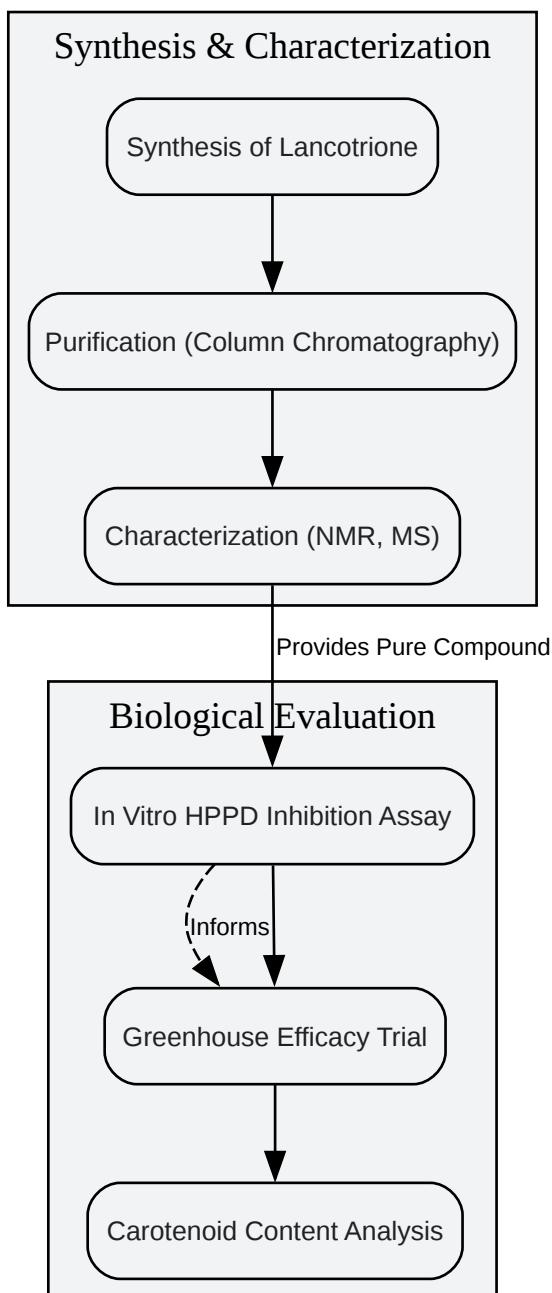
- Monitor the increase in absorbance at 310 nm over time, which corresponds to the formation of homogentisate.
- Calculate the initial reaction rates for each **Lancotrione** concentration.
- Determine the percentage of inhibition relative to the control (no inhibitor).
- The IC₅₀ value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

Greenhouse Efficacy Trial for Herbicidal Activity

This protocol describes a standard method for evaluating the herbicidal effect of **Lancotrione** on target weed species.

- Materials:

- Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis).
- Pots with a standard potting mix.
- **Lancotrione** formulated for spraying (e.g., as an emulsifiable concentrate).
- Greenhouse with controlled environmental conditions.
- Calibrated spray chamber.


- Procedure:

- Sow the seeds of the target weed species in pots and grow them in the greenhouse until they reach the 2-3 true leaf stage.
- Prepare different concentrations of the **Lancotrione** formulation in a suitable spray solution.
- Apply the formulations to the plants at a constant spray volume using a calibrated spray chamber. Include a negative control (formulation blank) and a positive control (a commercial standard herbicide).

- Return the treated plants to the greenhouse.
- Visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (0% = no effect, 100% = complete plant death).
- Determine the dose-response relationship and calculate the GR_{50} value (the dose required to cause 50% growth reduction) for each species.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and evaluation of **Lancotrione**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and evaluation of **Lancotrione**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 3. Synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lancotriione: A Technical Guide to its Synthesis, Mechanism of Action, and Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608446#molecular-weight-and-formula-of-lancotriione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com